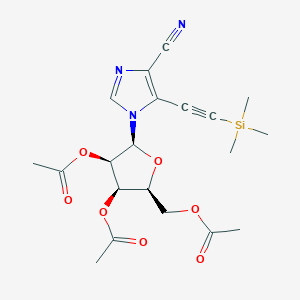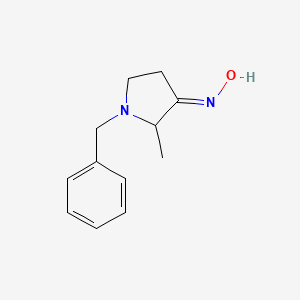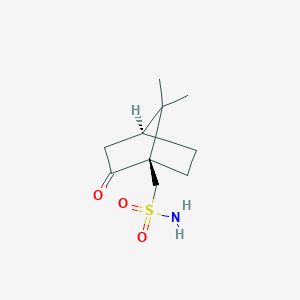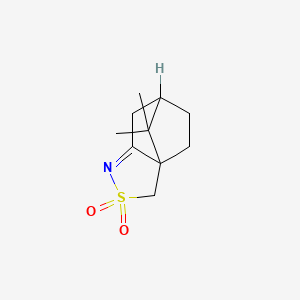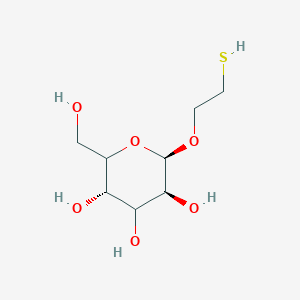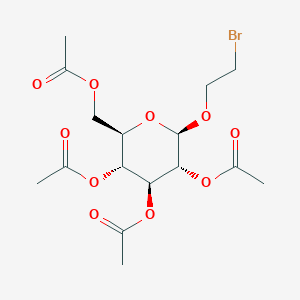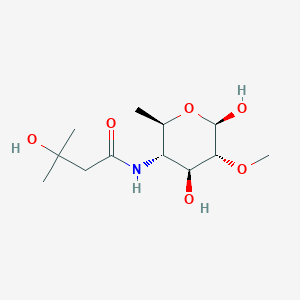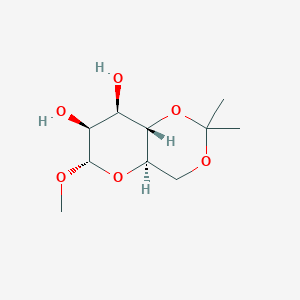
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is a derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of an isopropylidene group at the 4 and 6 positions of the mannopyranoside ring. It is commonly used in the synthesis of various mannose-containing derivatives and has significant applications in the biomedical sector .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside can be synthesized through the reaction of methyl A-D-mannopyranoside with 2,2-dimethoxypropane in the presence of an acid catalyst such as sulfuric acid. The reaction typically takes place over 48 hours, yielding the desired product . Another method involves the treatment of A-D-mannopyranosides with p-toluenesulfonic acid monohydrate and 2-methoxypropene at 70°C, which results in high yields of the isopropylidene derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isopropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various mannose derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4,6-O-isopropylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The isopropylidene group provides stability to the molecule, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to mimic natural mannose molecules, thereby influencing carbohydrate-protein interactions and other related processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-O-isopropylidene-A-D-mannopyranoside
- Methyl 4,6-O-benzylidene-A-D-mannopyranoside
- Methyl 4,6-O-ethylidene-A-D-mannopyranoside
Uniqueness
Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is unique due to its specific isopropylidene protection at the 4 and 6 positions, which provides distinct stability and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of mannose-containing derivatives and its various applications in scientific research .
Properties
IUPAC Name |
(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGLGMNWDWEJM-ZEBDFXRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
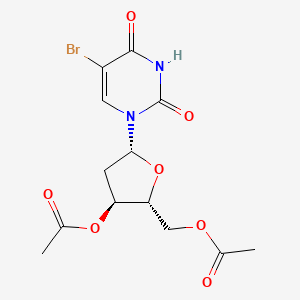



![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)
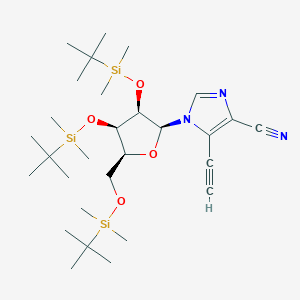
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)
